G-5555

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

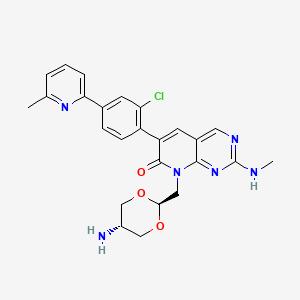

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G-5555: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumorigenesis and cancer progression.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, selectivity, and in vivo efficacy. The experimental methodologies employed in its characterization are also described to facilitate further research and development.

Introduction to this compound

This compound emerged from a lead optimization program aimed at improving the drug-like properties of earlier PAK1 inhibitors, such as FRAX1036.[4][5] A key innovation in the design of this compound was the incorporation of a 5-amino-1,3-dioxanyl moiety, which effectively reduced pKa and lipophilicity, leading to improved potency, pharmacokinetic properties, and selectivity, while mitigating off-target effects like hERG channel activity.[4][5]

Biochemical Mechanism of Action

This compound functions as a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[4][6] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PAK1.

Kinase Inhibition

This compound demonstrates potent inhibition of PAK1 and PAK2 with high affinity.

| Target Kinase | K_i_ (nM) |

| PAK1 | 3.7[1][3][4][6] |

| PAK2 | 11[1][3][6] |

Kinase Selectivity

The selectivity of this compound was assessed against a broad panel of 235 kinases. At a concentration of 0.1 µM, this compound inhibited only eight other kinases by more than 70%.[4]

| Off-Target Kinase | IC_50_ (nM) |

| SIK2 | 9[1][3] |

| KHS1 | 10[1][3] |

| PAK2 | 11[1][3] |

| MST4 | 20[1][3] |

| YSK1 | 34[1][3] |

| MST3 | 43[1][3] |

| Lck | 52[1][3] |

Cellular Mechanism of Action

This compound effectively suppresses the downstream signaling of PAK1 in cellular contexts. A key pharmacodynamic biomarker for this compound activity is the phosphorylation of MEK1 at serine 298 (pMEK S298), a direct downstream target of PAK1.[4]

Inhibition of Downstream Signaling

| Assay | Cell Line | IC_50_ (nM) |

| pMEK (S298) Inhibition | H292 (NSCLC) | 69[7] |

Anti-proliferative Activity

This compound exhibits greater growth inhibitory activity in cancer cell lines with PAK1 gene amplification.[1][6]

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in mouse xenograft models.

| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition |

| Non-Small Cell Lung Cancer (NSCLC) | H292 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |

| PAK1-Amplified Breast Cancer | MDAMB-175 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |

Pharmacokinetics and Safety

Pharmacokinetic Parameters in Mice

| Parameter | Value |

| Bioavailability (F) | 80%[1][6] |

| Blood Clearance (CL_blood_) | 24.2 mL/min/kg[4] |

| Half-life (t_1/2_) | 53 min[4] |

| Oral Exposure (AUC) | 30 µM·h[1][6] |

Safety Profile

This compound was designed to have low activity against the hERG channel, a common source of cardiotoxicity.[4][5] Patch-clamp assays showed negligible hERG inhibition at concentrations up to 10 µM.[1][2][3][6] However, subsequent studies revealed acute cardiovascular toxicity in mice, which has deemed it unsuitable for clinical development.

Experimental Protocols

PAK1 Kinase Inhibition Assay

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the phosphorylation of a peptide substrate by PAK1.

-

Methodology:

-

The PAK1 enzyme is incubated with this compound at various concentrations in a kinase reaction buffer.

-

A FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein) and ATP are added to initiate the reaction.[8]

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The FRET signal is measured using a suitable plate reader. The degree of phosphorylation is inversely proportional to the FRET signal.

-

K_i_ values are calculated from the IC_50_ values determined from the dose-response curves.

-

Cellular pMEK (S298) Phosphorylation Assay

-

Principle: An immunoassay is used to quantify the levels of phosphorylated MEK1 at serine 298 in cell lysates.

-

Methodology:

-

H292 cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified duration.

-

Following treatment, cells are lysed, and the protein concentration of the lysates is determined.

-

An ELISA-based or Western blot analysis is performed using an antibody specific for pMEK (S298).

-

The signal is detected and quantified, and IC_50_ values are determined by fitting the data to a dose-response curve.

-

Kinase Selectivity Profiling

-

Principle: The inhibitory activity of this compound is tested against a large panel of purified kinases.

-

Methodology:

-

This compound is screened at a fixed concentration (e.g., 0.1 µM) against a panel of 235 kinases in a biochemical assay format (e.g., FRET or radiometric).[4]

-

For kinases showing significant inhibition (>70%), a full dose-response curve is generated to determine the IC_50_ value.

-

Mouse Xenograft Studies

-

Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human tumor cells are implanted into immunocompromised mice, and tumor growth is monitored following drug treatment.

-

Methodology:

-

Human cancer cells (e.g., H292 or MDAMB-175) are subcutaneously injected into the flank of athymic nude mice.[9]

-

When tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.[9]

-

This compound is administered orally at the specified dose and schedule (e.g., 25 mg/kg b.i.d.).[1][3][6]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

hERG Patch-Clamp Assay

-

Principle: This electrophysiological technique measures the effect of this compound on the potassium current conducted by the hERG channel, which is crucial for cardiac repolarization.

-

Methodology:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[10][11]

-

Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[12][13]

-

This compound is perfused at various concentrations, and the effect on the hERG current is recorded.

-

The percentage of inhibition at each concentration is determined, and an IC_50_ value is calculated if significant inhibition is observed.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the PAK1 signaling pathway.

References

- 1. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety (Journal Article) | OSTI.GOV [osti.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. evotec.com [evotec.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

An In-depth Technical Guide to the PAK1 Inhibitor G-5555

This document provides a comprehensive technical overview of G-5555, a potent and selective inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical and Physical Properties

This compound is a high-affinity, orally bioavailable small molecule designed to target the ATP-binding site of PAK1.[1][2] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one | [1][3] |

| Molecular Formula | C₂₅H₂₅ClN₆O₃ | [1][4] |

| Molecular Weight | 492.96 g/mol | [1][5] |

| CAS Number | 1648863-90-4 | [1][6] |

| Appearance | White solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

| Solvent | Maximum Concentration | Notes |

| DMSO | 20 mM | Gentle warming may be required.[1] |

| 1 eq. HCl | 100 mM | |

| DMF | 25 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |

| Storage | Store at -20°C, desiccated.[1][4] Stock solutions: -80°C for 6 months; -20°C for 1 month.[6] |

Biological Activity and Selectivity

This compound is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][5] Its primary mechanism of action is as an ATP-competitive inhibitor.[2]

3.1. In Vitro Potency

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.

| Parameter | Target | Value | Reference |

| Kᵢ | PAK1 | 3.7 nM | [4][5][6] |

| PAK2 | 11 nM | [4][5][6] | |

| IC₅₀ | pMEK (cellular assay) | 69 nM | [1][3][4] |

| SIK2 | 9 nM | [4][6][7] | |

| PAK2 | 11 nM | [4][6][7] | |

| KHS1 | 10 nM | [4][6][7] | |

| MST4 | 20 nM | [4][6][7] | |

| YSK1 | 34 nM | [4][6][7] | |

| MST3 | 43 nM | [4][6][7] | |

| Lck | 52 nM | [4][6][7] |

3.2. Kinase Selectivity Profile

This compound demonstrates high selectivity for Group I PAKs. In a broad panel of 235 kinases, only eight other kinases were inhibited by more than 70% at test concentrations.[1][4][6] This selectivity is a key feature, reducing the potential for off-target effects.

3.3. hERG Channel Activity

A critical aspect of preclinical safety assessment is the potential for cardiac liability. This compound exhibits low activity against the hERG channel, with less than 50% inhibition at a concentration of 10 μM, suggesting a reduced risk of QT interval prolongation.[1][3][6][]

Pharmacokinetics and In Vivo Efficacy

Preclinical studies have demonstrated favorable pharmacokinetic properties and in vivo activity of this compound.

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 80% | Mouse | [4][6][7] |

| Blood Clearance | Low | Mouse | [4][6][7] |

| Oral Exposure (AUC) | 30 μM·h | Mouse | [4][6][7] |

| In Vivo Efficacy | 60% tumor growth inhibition at 25 mg/kg b.i.d. | Mouse Xenograft (NSCLC & Breast Cancer) | [2][4][6] |

Despite promising efficacy, mouse tolerability studies revealed acute cardiovascular toxicity at doses higher than 25 mg/kg, which has deemed this compound unsuitable for further clinical development.[2]

Signaling Pathway and Mechanism of Action

This compound inhibits the PAK1 signaling cascade, which plays a role in cell proliferation, survival, and motility. By binding to PAK1, this compound prevents the phosphorylation of downstream substrates, such as MEK1 at Ser298.[3][4][6]

Caption: this compound inhibits the PAK1 signaling cascade.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of this compound.

6.1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the Kᵢ of this compound against a target kinase.

References

- 1. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

What is the target of G-5555?

An In-depth Technical Guide to the Molecular Target of G-5555

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor primarily targeting the p21-activated kinase 1 (PAK1). This document provides a comprehensive technical overview of this compound, its target engagement, and its effects on downstream signaling pathways. It includes a summary of its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental methodologies for key assays. The information presented is intended to support further research and development of this compound and other modulators of the PAK signaling cascade.

Primary Molecular Target: p21-Activated Kinase 1 (PAK1)

The primary molecular target of this compound is p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. PAK1 is a member of the sterile-20 (STE20) family of kinases and is a key effector of the small GTPases Rac1 and Cdc42.[1] this compound is a high-affinity inhibitor of Group I PAKs, which also include PAK2 and PAK3.[2]

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency against PAK1 with a Ki of 3.7 nM.[2][3][4] It also potently inhibits PAK2 with a Ki of 11 nM.[2][3][4] In cellular assays, this compound inhibits the phosphorylation of MEK, a downstream target of PAK1, with an IC50 of 69 nM in EBC1 cells.[5]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Potency (nM) |

| PAK1 | Ki | 3.7[2][3][4] |

| PAK2 | Ki | 11[2][3][4] |

| pMEK (in EBC1 cells) | IC50 | 69[5] |

| SIK2 | IC50 | 9[3][4] |

| KHS1 | IC50 | 10[3][4] |

| MST4 | IC50 | 20[3][4] |

| YSK1 | IC50 | 34[3][4] |

| MST3 | IC50 | 43[3][4] |

| Lck | IC50 | 52[3][4] |

Kinase Selectivity Profile

This compound exhibits excellent kinase selectivity. In a panel of 235 kinases, only eight, in addition to PAK1, were inhibited by more than 70%.[3][4][5] These include other Group I PAKs (PAK2 and PAK3) as well as KHS1, Lck, MST3, MST4, SIK2, and YSK1.[3][4][5] Notably, this compound shows negligible activity against the hERG channel, with an IC50 greater than 10 μM, suggesting a low risk of QT interval prolongation.[3][5]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Bioavailability (F) | Mouse | 80%[1][3] |

| AUC | Mouse | 30 μM·h[1][3] |

| Half-life (t1/2) | Mouse | 53 min[1] |

| Blood Clearance (CLblood) | Mouse | 24.2 mL/min/kg[1] |

| Bioavailability (F) | Cynomolgus Monkey | 72%[1] |

| Plasma Clearance (CLp) | Cynomolgus Monkey | 3.4 mL/min/kg[1] |

Signaling Pathway Modulation

This compound exerts its effects by inhibiting the PAK1 signaling pathway. PAK1 is activated by the binding of the GTP-bound forms of the Rho family GTPases, Rac1 and Cdc42. Activated PAK1 then phosphorylates a number of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK pathway and promoting cell proliferation and survival. By inhibiting PAK1, this compound blocks this signaling cascade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A representative kinase inhibition assay would be performed using a radiometric or fluorescence-based method. For a radiometric assay:

-

Prepare a reaction mixture containing the kinase (e.g., recombinant PAK1), a phosphate-donating substrate (e.g., [γ-³²P]ATP), and a kinase-specific peptide substrate in a suitable kinase buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated peptide.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Phospho-MEK Inhibition Assay

-

Culture a relevant cell line (e.g., EBC1 non-small cell lung cancer cells) in appropriate media until they reach a suitable confluency.

-

Starve the cells in serum-free media for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated MEK (pMEK) and total MEK in the cell lysates using an immunoassay method such as Western blotting or a plate-based ELISA.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against pMEK and total MEK, followed by appropriate secondary antibodies.

-

Quantify the band intensities and normalize the pMEK signal to the total MEK signal.

-

Calculate the percentage of pMEK inhibition at each this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

-

Implant a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDAMB-175 breast cancer cells) subcutaneously into immunocompromised mice.[3][6]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[3][6]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of target inhibition).

-

For pharmacodynamic studies, tumor lysates can be analyzed for levels of pMEK to confirm target engagement in vivo.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PAK1 with promising preclinical activity. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for studying the biological functions of PAK1 and a potential starting point for the development of novel therapeutics targeting PAK-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PAK | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

G-5555: A Technical Guide to a Potent and Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Methodologies for key experimental procedures are provided to enable replication and further investigation. All quantitative data is presented in tabular format for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by the Rho GTPases Rac1 and Cdc42. Dysregulation of PAK signaling, particularly the overexpression and hyperactivation of PAK1, has been implicated in the pathogenesis and progression of numerous cancers, making it an attractive target for therapeutic intervention.

This compound was developed as a high-affinity inhibitor of Group I PAKs, demonstrating significant selectivity for PAK1. Its design strategy aimed to improve upon earlier PAK inhibitors by optimizing potency, selectivity, and pharmacokinetic properties, while mitigating off-target effects such as hERG channel activity. This guide details the preclinical data that supports the potential of this compound as a valuable research tool and a candidate for further drug development.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Group I PAKs. It binds to the kinase domain of PAK1, preventing the phosphorylation of its downstream substrates. A key downstream effector of PAK1/2 is MEK1 (Mitogen-activated protein kinase kinase 1), which is phosphorylated at Serine 298. Inhibition of PAK1/2 by this compound leads to a reduction in pMEK (S298) levels, providing a pharmacodynamic biomarker for assessing target engagement in cellular and in vivo studies.

Figure 1: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, covering its biochemical potency, kinase selectivity, cellular activity, pharmacokinetic parameters, and in vivo efficacy.

Table 1: Biochemical Potency and Kinase Selectivity

| Target | Parameter | Value (nM) | Reference |

| PAK1 | Ki | 3.7 | [1][2] |

| PAK2 | Ki | 11 | [1][2] |

| SIK2 | IC50 | 9 | [1][2] |

| KHS1 | IC50 | 10 | [1][2] |

| PAK2 | IC50 | 11 | [1][2] |

| MST4 | IC50 | 20 | [1][2] |

| YSK1 | IC50 | 34 | [1][2] |

| MST3 | IC50 | 43 | [1][2] |

| Lck | IC50 | 52 | [1][2] |

This compound demonstrated high selectivity, inhibiting only eight out of 235 kinases tested by more than 70% at a concentration of 0.1 µM.[1][3][4]

Table 2: In Vitro Cellular and Safety Profile

| Assay | Cell Line | Parameter | Value | Reference |

| pMEK Inhibition | EBC1 | IC50 | 69 nM | [3][4] |

| hERG Channel Activity | - | IC50 | >10 µM | [1][2] |

| Growth Inhibition | PAK-amplified breast cancer cell lines | - | Significantly greater than non-amplified lines | [1] |

Table 3: Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | CLblood (mL/min/kg) | t1/2 (min) | AUC (µM·h) | F (%) | Reference |

| Mouse (CD-1) | IV | 2 | 24.2 | 53 | - | - | [5] |

| Mouse (CD-1) | PO | 25 | - | - | 30 | 80 | [1][5] |

| Cynomolgus Monkey | - | - | 3.4 (CLp) | - | - | 72 | [5] |

Table 4: In Vivo Efficacy

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| H292 (NSCLC) | 25 mg/kg this compound | b.i.d., PO | 60 | [1][2] |

| MDAMB-175 (PAK1 amplified breast cancer) | 25 mg/kg this compound | b.i.d., PO | 60 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay

This protocol describes the determination of the inhibitory constant (Ki) of this compound against PAK1 and PAK2.

Figure 2: Workflow for the Kinase Inhibition Assay.

Materials:

-

This compound

-

Recombinant PAK1 and PAK2 enzymes

-

FRET peptide substrate

-

ATP

-

Assay Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA)

-

384-well black polypropylene plates

-

Plate reader capable of measuring FRET

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 7.5 µL of assay buffer containing the PAK enzyme (20 pM PAK1 or 50 pM PAK2), FRET peptide substrate (2 µM), and the serially diluted this compound.

-

Pre-incubate the plate for 10 minutes at 22°C.

-

Initiate the kinase reaction by adding 2.5 µL of assay buffer containing ATP (final concentration 160 µM for PAK1, 480 µM for PAK2).

-

Incubate the plate at 22°C for the desired reaction time.

-

Measure the FRET signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the Ki value using appropriate software.

Cellular pMEK (S298) Inhibition Assay

This protocol details the method to assess the cellular potency of this compound by measuring the inhibition of MEK1 phosphorylation at Serine 298 in EBC1 cells.

Materials:

-

EBC1 cells

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibody against phospho-MEK1 (Ser298)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment or ELISA-based detection system

Procedure:

-

Seed EBC1 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phospho-MEK1 (S298) in each lysate using Western blotting or a quantitative ELISA.

-

Normalize the phospho-MEK1 signal to the total protein concentration or a housekeeping protein.

-

Calculate the percent inhibition of pMEK phosphorylation for each this compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound in CD-1 mice following intravenous (IV) and oral (PO) administration.

Figure 3: Workflow for the In Vivo Pharmacokinetic Study.

Animals:

-

Female CD-1 mice

Dosing:

-

IV Administration: 2 mg/kg this compound formulated in an appropriate vehicle.

-

PO Administration: 25 mg/kg this compound formulated in an appropriate vehicle.

Procedure:

-

Fast the mice overnight before oral dosing.

-

Administer this compound either intravenously or orally.

-

Collect blood samples from a cohort of mice at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Use pharmacokinetic software to calculate parameters such as blood clearance (CLblood), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).

In Vivo Efficacy Study in a Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a human non-small cell lung cancer (NSCLC) H292 xenograft mouse model.

Animals:

-

Nude mice

Tumor Model:

-

Subcutaneous implantation of H292 NSCLC cells.

Treatment:

-

Vehicle Control: Administered orally.

-

This compound: 25 mg/kg administered orally, twice daily (b.i.d.).

Procedure:

-

Implant H292 cells subcutaneously into the flank of nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Initiate treatment with vehicle or this compound.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.

-

Optionally, collect tumors and blood at specific time points for pharmacodynamic (e.g., pMEK levels) and pharmacokinetic analysis.

Conclusion

This compound is a potent and selective inhibitor of Group I PAKs, with demonstrated activity in both biochemical and cellular assays. It exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability. In vivo studies have shown significant tumor growth inhibition in xenograft models of non-small cell lung cancer and PAK1-amplified breast cancer. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for cancers driven by aberrant PAK signaling. The detailed experimental protocols provided herein are intended to facilitate further research into the biological effects and therapeutic potential of this promising compound.

References

G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-5555 (CAS: 1648863-90-4), a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). This document consolidates key data on its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in cancer.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1648863-90-4 | [1][2] |

| Molecular Formula | C25H25ClN6O3 | [1] |

| Molecular Weight | 492.96 g/mol | [1] |

| Mechanism of Action | Selective inhibitor of Group I p21-activated kinases (PAK1, PAK2, PAK3) | [1][3] |

Biochemical and Cellular Activity

This compound is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency and selectivity. Its inhibitory activity has been characterized in various biochemical and cellular assays.

Table 2.1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| PAK1 | Ki | 3.7 nM | [1][4][5] |

| PAK2 | Ki | 11 nM | [1][4][5] |

| PAK1 (pMEK) | IC50 | 69 nM | [2][6] |

| hERG Channel | Inhibition at 10 µM | <50% | [2][7] |

Table 2.2: Kinase Selectivity Profile of this compound

This compound was tested against a panel of 235 kinases and demonstrated high selectivity for Group I PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70% inhibition.[2][4][5][6]

| Kinase | IC50 (nM) | Reference |

| SIK2 | 9 | [4] |

| KHS1 | 10 | [4] |

| PAK2 | 11 | [4] |

| MST4 | 20 | [4] |

| YSK1 | 34 | [4] |

| MST3 | 43 | [4] |

| LCK | 52 | [4] |

Pharmacokinetic Properties

Pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable properties for in vivo applications, including good oral bioavailability.

Table 3.1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Route | Dose | Bioavailability (F) | Clearance (CL) | Half-life (t1/2) | AUC | Reference |

| Mouse (CD-1) | IV | 2 mg/kg | - | 24.2 mL/min/kg (blood) | 53 min | - | [7] |

| Mouse (CD-1) | PO | 25 mg/kg | 80% | - | - | 30 µM·h | [4][5][7] |

| Cynomolgus Monkey | - | - | 72% | 3.4 mL/min/kg (plasma) | - | - | [7] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role in various cellular processes, including proliferation, survival, and migration.[3][7] One of the key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling cascade. This compound has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]

Experimental Protocols and Methodologies

Detailed experimental protocols are often found in the supplementary materials of the cited publications. Below is a generalized workflow for assessing the in vivo efficacy of this compound in a xenograft model, based on the available literature.[2][5]

General In Vivo Efficacy Study Workflow

Key Methodologies:

-

Biochemical Assays: Kinase inhibition is typically measured using enzymatic assays that quantify the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor.

-

Cellular Assays: The cellular potency of this compound is often determined by measuring the inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like EBC1.[2] This can be assessed using techniques like Western blotting or high-content imaging. Cell proliferation and apoptosis assays are also employed to evaluate the phenotypic effects of this compound on cancer cell lines, particularly those with PAK1 amplification.[3]

-

In Vivo Xenograft Studies: Efficacy in animal models is commonly evaluated in xenograft models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth is monitored over time following oral administration of this compound.

-

Pharmacokinetic Analysis: To determine pharmacokinetic parameters, this compound is administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood samples are collected at various time points, and the concentration of the compound is measured using methods like LC-MS/MS.

-

hERG Liability Assessment: The potential for cardiac toxicity is assessed through patch-clamp assays that measure the inhibition of the hERG potassium channel.[2][7]

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of Group I PAKs with favorable preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes it a valuable tool for investigating the role of PAKs in cancer and other diseases. The preferential sensitivity of PAK1-amplified breast cancer cell lines to this compound suggests a potential therapeutic strategy for this patient population.[3] Further research may focus on elucidating the full range of this compound's effects on various tumor types, its potential in combination therapies, and its progression toward clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 7. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

G-5555: A Technical Guide on its Anti-Tumorigenic Effects through Selective PAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), with a primary target of PAK1.[1][2] p21-activated kinases are crucial signaling nodes downstream of Rac1 and Cdc42 GTPases, playing significant roles in cell proliferation, survival, and migration, all of which are hallmark processes in tumorigenesis.[3][4] Genomic amplification and overexpression of PAK1 are linked to a poor prognosis in several cancers, including luminal breast cancer.[3][5] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with PAK1 amplification. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on tumorigenesis, and detailed protocols for key experimental validations.

Introduction to this compound

This compound is a selective, ATP-competitive inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3.[1][3] It was developed to improve upon earlier PAK inhibitors by offering enhanced potency, selectivity, and pharmacokinetic properties, with reduced off-target effects such as hERG channel activity.[3][6] The compound exhibits high affinity for PAK1, thereby disrupting its ability to phosphorylate downstream substrates involved in oncogenic signaling pathways.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PAK1. PAKs are activated by the binding of small GTPases, Rac1 and Cdc42, which are themselves downstream of various cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3] Once activated, PAK1 phosphorylates a multitude of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[4][5]

By binding to the ATP-binding pocket of PAK1, this compound prevents the transfer of phosphate to these downstream substrates, effectively blocking the signaling cascade.[6] A key pharmacodynamic biomarker of this compound activity is the reduction in phosphorylation of MEK1 at serine 298 (S298).[2][5]

References

- 1. promega.com [promega.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. OUH - Protocols [ous-research.no]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the kinase selectivity profile of G-5555, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is intended to support research and drug development efforts by providing detailed data on its target engagement, off-target activities, and the methodologies used for its characterization.

Introduction

This compound is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology. This compound was developed to improve upon earlier compounds by optimizing for potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.[3] This guide summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Quantitative Kinase Selectivity Profile

This compound demonstrates high potency for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[4][5] Its selectivity was rigorously assessed against a large panel of kinases, revealing a highly selective profile.

Table 1: Inhibitory Activity of this compound against Primary Targets and Key Off-Targets

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| PAK1 | 3.7 nM [1][4][5] | - | Primary Target |

| PAK2 | 11 nM[1][4][5] | 11 nM[4] | Group I PAK Family Member |

| PAK3 | - | - | Group I PAK Family Member; inhibited >70% at 0.1 µM[3] |

| SIK2 | - | 9 nM[4] | Off-Target |

| KHS1 | - | 10 nM[4] | Off-Target |

| MST4 | - | 20 nM[4] | Off-Target |

| YSK1 | - | 34 nM[4] | Off-Target |

| MST3 | - | 43 nM[4] | Off-Target |

| Lck | - | 52 nM[4] | Off-Target |

| pMEK (Cellular) | - | 69 nM[2] | Functional cellular assay measuring downstream target inhibition |

| hERG Channel | - | >10 µM[4][5] | Negligible activity, indicating low risk of cardiac toxicity |

Kinome-wide Selectivity Screening

In a broad screening panel of 235 kinases, this compound was tested at a concentration of 0.1 µM. It demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than 70% at this concentration.[3][4] This focused activity highlights its specificity for the intended targets with minimal off-target engagement at effective concentrations.

Experimental Protocols

The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound against purified kinases.

-

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized.[6]

-

Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[6]

-

Procedure: this compound at varying concentrations was incubated with the kinase and substrate. The reaction was initiated by the addition of ATP.

-

Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a conformational change that disrupts FRET. The resulting change in the fluorescence signal was measured to quantify the rate of phosphorylation.

-

Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values were subsequently determined from these measurements.

-

Cellular Target Engagement Assay (pMEK Assay)

-

Objective: To confirm that this compound can engage and inhibit PAK1/2 in a cellular context by measuring the phosphorylation of a known downstream substrate.

-

Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[3][5]

-

Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]

-

Procedure: EBC-1 cells were treated with various concentrations of this compound for a specified duration.

-

Detection: Following treatment, cell lysates were prepared, and the levels of phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive immunoassay, such as ELISA or Western Blot.

-

Analysis: The ratio of pMEK to total MEK was calculated, and the IC50 value was determined by plotting the percentage of inhibition of MEK1 phosphorylation against the this compound concentration.

-

hERG Channel Activity Assay

-

Objective: To assess the potential for off-target effects on the hERG potassium channel, which is associated with cardiac arrhythmia.

-

Methodology: A patch-clamp electrophysiology assay was performed.[4][5]

-

System: Whole-cell patch-clamp recordings were performed on cells stably expressing the hERG channel.

-

Procedure: Cells were exposed to this compound at a high concentration (e.g., 10 µM).

-

Detection: The hERG channel current was measured before and after the application of the compound.

-

Analysis: The percentage of inhibition of the hERG current was calculated to determine the IC50, which for this compound was found to be greater than 10 µM, indicating a low risk of this off-target effect.[4][5]

-

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Group I PAKs. These kinases are activated by small GTPases, Rac1 and Cdc42, and act as key effectors in multiple signaling cascades. One well-characterized downstream substrate of PAK1 is MEK1, a component of the MAPK/ERK pathway. By inhibiting PAK1, this compound prevents the phosphorylation of MEK1 at S298, thereby modulating downstream signaling involved in cell growth and survival.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 3. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity and Function of G-5555

Executive Summary

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2] As a member of the sterile-20 (STE20) family of kinases, PAK1 is a critical node in signaling pathways that regulate cell proliferation, migration, and survival.[3] this compound exhibits high affinity for group I PAKs (PAK1, PAK2, and PAK3) and demonstrates significant anti-proliferative activity in cancer cell lines with PAK1 gene amplification.[4][5] In vivo studies have shown its ability to inhibit tumor growth in xenograft models.[1][2] This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental data related to this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of PAK1.[6] The p21-activated kinases are downstream effectors of the Rho family GTPases, Rac1 and Cdc42.[3] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins, Rac1/Cdc42 bind to and activate PAK1.[3] Activated PAK1 then phosphorylates a multitude of downstream substrates, including MEK1, leading to the regulation of cellular processes implicated in tumorigenesis.[2][3] this compound selectively binds to PAK1, blocking its kinase activity and inhibiting the phosphorylation of its downstream targets, thereby disrupting these oncogenic signaling cascades.[1][5]

Quantitative Biological Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | Value (nM) | Reference |

| PAK1 | Ki | 3.7 | [1][2][4] |

| PAK2 | Ki | 11 | [1][2][4] |

| PAK2 | IC50 | 11 | [1] |

| SIK2 | IC50 | 9 | [1] |

| KHS1 | IC50 | 10 | [1] |

| MST4 | IC50 | 20 | [1] |

| YSK1 | IC50 | 34 | [1] |

| MST3 | IC50 | 43 | [1] |

| Lck | IC50 | 52 | [1] |

Table 2: Cellular Activity and Off-Target Profile

| Assay Description | Cell/Target System | Value (nM) | Reference |

| pMEK S298 Phosphorylation | Cellular Assay | 69 (IC50) | [7] |

| hERG Channel Inhibition | Patch Clamp Assay | >10,000 (IC50) | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Ki Determination)

This protocol outlines a typical procedure for determining the inhibitor constant (Ki) for this compound against PAK1.

-

Reagents and Materials:

-

Recombinant human PAK1 enzyme.

-

ATP (Adenosine triphosphate).

-

Fluorescently labeled peptide substrate specific for PAK1.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase detection reagent.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer, covering a range from picomolar to micromolar concentrations.

-

Add a fixed concentration of PAK1 enzyme to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by adding the kinase detection reagent.

-

Read the plate on a suitable microplate reader to measure the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay.

-

Cellular Proliferation Assay (Breast Cancer Cell Lines)

This protocol describes how to assess the effect of this compound on the growth of cancer cell lines.

-

Reagents and Materials:

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a period of 72-96 hours.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader to quantify the amount of ATP, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Compare the GI50 values between PAK1-amplified and non-amplified cell lines to determine preferential sensitivity.[1][5]

-

In Vivo Xenograft Tumor Model Study

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in vivo.

-

Animal Model:

-

Procedure:

-

Subcutaneously implant tumor cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[1][2]

-

Measure tumor volume and body weight regularly throughout the study.

-

-

Endpoint and Analysis:

-

The study may be concluded when tumors in the control group reach a predetermined maximum size.

-

Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume between the treated and vehicle groups.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the phosphorylation of MEK1 (S298) via western blot or immunohistochemistry to confirm target engagement.[1][2]

-

Experimental and Drug Discovery Workflow

The development of a targeted inhibitor like this compound follows a structured workflow from initial discovery to preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G 5555 | PAK Inhibitors: R&D Systems [rndsystems.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics of G-5555, a p21-Activated Kinase (PAK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetic properties of G-5555, a selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is compiled from publicly available research and is intended to serve as a technical guide for professionals in the field of drug development.

Introduction

This compound is a potent and selective small molecule inhibitor targeting the Group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1] These kinases are crucial downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in various cellular processes, including cell proliferation, survival, and migration.[2] Dysregulation of PAK signaling has been associated with tumorigenesis and cancer progression, making PAKs attractive targets for therapeutic intervention.[2] this compound was developed as a tool compound to investigate the therapeutic potential of PAK1 inhibition.[2]

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor of Group I PAKs. It exhibits high affinity for PAK1, with a Ki value of 3.7 nM, and for PAK2, with a Ki of 11 nM.[1][3] Its selectivity has been profiled against a panel of 235 kinases, where it demonstrated high selectivity for Group I PAKs.[2][3] Besides PAK1, PAK2, and PAK3, this compound showed greater than 70% inhibition for only a few other kinases, including KHS1, Lck, MST3, MST4, SIK2, and YSK1.[3][4]

In cellular assays, this compound has shown greater growth inhibitory activity in breast cancer cell lines with PAK amplification compared to those without.[3] In vivo, it has been shown to inhibit the phosphorylation of the PAK1/2 downstream substrate MEK1.[3][4]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mice and cynomolgus monkeys, demonstrating properties that support its use in in vivo studies.

The following tables summarize the key quantitative pharmacokinetic parameters of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/System |

| Ki (PAK1) | 3.7 nM | Enzyme Assay |

| Ki (PAK2) | 11 nM | Enzyme Assay |

| IC50 (SIK2) | 9 nM | Enzyme Assay |

| IC50 (KHS1) | 10 nM | Enzyme Assay |

| IC50 (PAK2) | 11 nM | Enzyme Assay |

| IC50 (MST4) | 20 nM | Enzyme Assay |

| IC50 (YSK1) | 34 nM | Enzyme Assay |

| IC50 (MST3) | 43 nM | Enzyme Assay |

| IC50 (Lck) | 52 nM | Enzyme Assay |

| hERG IC50 | >10 µM | Patch Clamp Assay |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Dosing Route |

| Mouse | Blood Clearance (CLblood) | 24.2 mL/min/kg | Intravenous |

| Half-life (t1/2) | 53 min | Intravenous | |

| AUC (Oral) | 30 µM·h | Oral (25 mg/kg) | |

| Oral Bioavailability (F) | 80% | Oral | |

| Cynomolgus Monkey | Plasma Clearance (CLp) | 3.4 mL/min/kg | Intravenous |

| Oral Bioavailability (F) | 72% | Oral |

Experimental Protocols

While detailed step-by-step protocols are proprietary to the conducting laboratories, the following sections describe the general methodologies employed in the key preclinical studies of this compound.

The kinase selectivity of this compound was assessed using a large panel of recombinant kinases. A typical experimental workflow for such a study is outlined below.

The general protocol involves incubating a fixed concentration of this compound with a panel of individual kinases in the presence of a suitable substrate and ATP (often radiolabeled). The kinase activity is then measured, and the percentage of inhibition by this compound is calculated. For kinases showing significant inhibition, dose-response curves are generated to determine the IC50 values.

Pharmacokinetic studies in mice and cynomolgus monkeys were conducted to determine key parameters such as clearance, half-life, and oral bioavailability.

-

Animal Models: Male BALB/c mice and male cynomolgus monkeys are commonly used for such studies.

-

Dosing: For intravenous administration, this compound is typically formulated in a vehicle suitable for injection. For oral administration, the compound is often formulated in a suspension or solution and administered via oral gavage.

-

Sample Collection: Blood samples are collected at various time points post-dosing from a suitable blood vessel (e.g., tail vein in mice, cephalic vein in monkeys). Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to calculate pharmacokinetic parameters.

To assess the in vivo anti-tumor activity of this compound, human cancer cell lines are implanted into immunocompromised mice.

-

Cell Lines and Animal Models: H292 non-small cell lung cancer cells or PAK1-amplified breast cancer cell lines (e.g., MDAMB-175) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, for example, at a dose of 25 mg/kg twice daily.[3][4]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the inhibition of MEK1 phosphorylation).

Signaling Pathway

This compound exerts its effects by inhibiting the PAK signaling pathway, which is downstream of key cellular receptors and small GTPases.

Safety and Tolerability

Preclinical safety assessments of this compound have revealed a mixed profile. While it exhibits low activity against the hERG channel, suggesting a reduced risk of cardiac arrhythmias, in vivo studies in mice have indicated dose-limiting toxicities.[2][5] Mouse tolerability studies revealed acute cardiovascular toxicity, which has been a limiting factor for its clinical development.[5]

Conclusion

This compound is a valuable research tool for elucidating the role of PAK1 in cancer biology. It possesses potent and selective inhibitory activity against Group I PAKs and demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.[2] However, the observed cardiovascular toxicity in mice has precluded its advancement into clinical trials.[5] The data and methodologies presented in this guide provide a comprehensive overview of the preclinical pharmacokinetic profile of this compound for researchers and drug development professionals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

G-5555 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), demonstrating high affinity for PAK1, PAK2, and PAK3.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay and a cell-based assay to measure the inhibition of downstream signaling. Additionally, it summarizes the quantitative data for this compound's inhibitory activity and selectivity.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[2][4] Group I PAKs (PAK1, PAK2, and PAK3) are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][4] Dysregulation of PAK signaling is associated with tumorigenesis and cancer progression, making PAKs attractive therapeutic targets.[2][4] this compound is a small molecule inhibitor designed to target Group I PAKs.[1][3] The following protocols describe methods to evaluate the in vitro efficacy of this compound.

Data Presentation

Table 1: this compound Kinase Inhibitory Activity

| Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| PAK1 | 3.7[1][2] | - | High affinity for the primary target. |

| PAK2 | 11[1][2] | 11[1] | Potent inhibition of a closely related isoform. |

| pMEK (cellular) | - | 69[4][5] | Inhibition of a downstream signaling event in EBC1 cells. |

Table 2: this compound Kinase Selectivity Profile (Selected Kinases)

| Kinase | IC₅₀ (nM) | % Inhibition at 0.1 µM |

| SIK2 | 9[1] | >70%[1][5] |

| KHS1 | 10[1] | >70%[1][5] |

| MST4 | 20[1] | >70%[1][5] |

| YSK1 | 34[1] | >70%[1][5] |

| MST3 | 43[1] | >70%[1][5] |

| Lck | 52[1] | >70%[1][5] |

| hERG channel | >10,000[2] | <50% at 10 µM[4][5] |

Note: this compound was tested against a panel of 235 kinases, with only eight kinases other than PAK1 showing greater than 70% inhibition.[1][5]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving PAK1 and the downstream target MEK. This compound acts by inhibiting PAK1, thereby preventing the phosphorylation of its substrates, including MEK1.

References

- 1. selleckchem.com [selleckchem.com]

- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for G-5555 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the small GTPases Rac1 and Cdc42.[1][2] PAK1 is implicated in various cellular processes, including cell proliferation, survival, and migration.[1][2] Notably, PAK1 gene amplification and protein overexpression are associated with a poor prognosis in certain cancers, particularly luminal breast cancer.[1][3] this compound exhibits high affinity for group I PAKs (PAK1, 2, and 3) and demonstrates significant growth inhibitory activity in cancer cell lines with PAK1 amplification.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Data Presentation

Kinase Inhibitory Profile of this compound

| Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| PAK1 | 3.7 | - |

| PAK2 | 11 | 11 |

| SIK2 | - | 9 |

| KHS1 | - | 10 |

| MST4 | - | 20 |

| YSK1 | - | 34 |

| MST3 | - | 43 |

| Lck | - | 52 |

| pMEK (cellular assay) | - | 69 |

Data compiled from multiple sources.[4][5]

In Vitro Efficacy of this compound in Cancer Cell Lines

Signaling Pathway

The signaling pathway affected by this compound is centered on the inhibition of PAK1. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs) and subsequent activation of Rac1/Cdc42, PAK1 phosphorylates and activates a cascade of downstream effectors.[1][7] A key substrate of PAK1 is MEK1, which is phosphorylated at Ser298.[8] This phosphorylation is a critical step in the activation of the MAPK/ERK pathway, which promotes cell proliferation and survival. This compound, by inhibiting PAK1, prevents the phosphorylation of MEK1 at S298, thereby disrupting this pro-survival signaling cascade.[6]

Figure 1: this compound inhibits the PAK1 signaling pathway.

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve 4.93 mg of this compound (MW: 492.96 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

The following diagram outlines a general workflow for evaluating the effects of this compound on cancer cells.

Figure 2: General workflow for this compound experiments.

Detailed Methodologies

Cell Viability / Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-175, H292)

-

Complete growth medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for p-MEK (S298) Inhibition

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of its downstream effector, MEK1.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1 (Ser298), anti-MEK1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MEK (S298) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MEK1 and β-actin for loading controls.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24 to 48 hours.

-

Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 to 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for G-5555 in a Breast Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 is a novel and selective small molecule inhibitor targeting the p21-activated kinase (PAK) family of serine/threonine kinases, specifically group I PAKs (PAK1, 2, and 3).[1] The PAK signaling pathway is frequently dysregulated in various cancers, including breast cancer, where it plays a crucial role in cell proliferation, survival, motility, and resistance to therapy.[2][3][4][5] Genomic amplification and overexpression of PAK1 are particularly prevalent in luminal breast cancer and are associated with a poor clinical prognosis.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical models of breast cancer, particularly those with PAK1 amplification, by inhibiting the kinase activity of PAK1 and modulating downstream signaling pathways.[1]

These application notes provide detailed protocols for utilizing this compound in a breast cancer xenograft model, specifically using the PAK1-amplified MDA-MB-175 human breast cancer cell line. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the catalytic activity of group I PAKs. PAK1, a key member of this group, is a downstream effector of small GTPases Rac1 and Cdc42, which are activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the activation of pro-proliferative and pro-survival signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[4]

By inhibiting PAK1, this compound disrupts these oncogenic signaling networks. A key pharmacodynamic marker of this compound activity is the reduced phosphorylation of MEK1 at serine 298 (S298), a direct downstream target of PAK1.[1][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in PAK1-dependent cancer cells.[1]

Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of this compound in breast cancer models.

Table 1: In Vitro Potency of this compound against Group I PAKs

| Kinase Target | Ki (nM) |

| PAK1 | 3.7 |

| PAK2 | 11 |